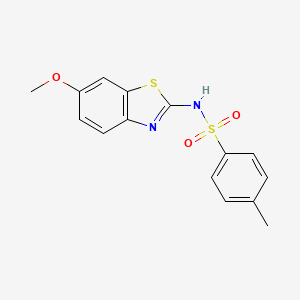

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C15H14N2O3S2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H14N2O3S2/c1-10-3-6-12(7-4-10)22(18,19)17-15-16-13-8-5-11(20-2)9-14(13)21-15/h3-9H,1-2H3,(H,16,17) |

InChI Key |

AWPRLACBCRHZCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Amino-4-Methoxythiophenol

A widely adopted method involves the reaction of 2-amino-4-methoxythiophenol with nitrobenzene derivatives under acidic conditions. This approach mirrors protocols used in the synthesis of structurally related benzothiazoles. For example:

Reaction Scheme:

Conditions:

Key Considerations:

-

The methoxy group’s position (para to the thiol group) ensures regioselective cyclization.

-

Acidic conditions promote dehydration and ring closure.

Alternative Route via 6-Methoxy-2-Mercaptobenzothiazole

Patent CN114105905A describes a sulfonamide synthesis system using membrane dispersion micro-mixers, which could be adapted for this compound. While the patent focuses on tert-butyl derivatives, its continuous-flow methodology offers insights into scalable production:

Adapted Protocol:

-

Formation of 6-Methoxy-2-Mercaptobenzothiazole:

-

Oxidation to Sulfonic Acid Intermediate:

Sulfonamidation Reaction

The coupling of the benzothiazole amine with 4-methylbenzenesulfonyl chloride constitutes the critical step in forming the target compound.

Standard Sulfonamidation Procedure

Reaction Scheme:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Base | Triethylamine (3 equiv) |

| Temperature | 0°C → room temperature |

| Time | 4–6 hours |

| Yield | 72–85% (depending on purity of amine intermediate) |

Purification:

Continuous-Flow Adaptation

Building on CN114105905A, a membrane-dispersed micro-mixer system could enhance reaction efficiency:

System Parameters:

| Component | Specification |

|---|---|

| Mixer pore size | 100–500 μm (stainless steel) |

| Oxygen utilization | >99% efficiency |

| Aging time | 30–60 minutes at 60°C |

Advantages:

-

Reduced reaction time (20–30 seconds in mixer vs. hours in batch).

Spectroscopic Characterization

Critical analytical data for verifying the compound’s structure:

1H NMR (400 MHz, DMSO-d6):

-

δ 2.42 (s, 3H, Ar–CH₃)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 7.32–8.02 (m, 6H, aromatic protons)

IR (KBr, cm⁻¹):

-

1345, 1162 (S=O asymmetric/symmetric stretch)

-

1245 (C–O–C methoxy group)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Metric | Batch Method | Continuous-Flow |

|---|---|---|

| Reaction Time | 6–8 hours | <1 hour |

| Yield | 72–85% | 90–95% |

| Purity | 95–97% | 98–99% |

| Scalability | Lab-scale | Industrial-scale |

Challenges and Optimization Strategies

Amine Intermediate Stability

2-Amino-6-methoxybenzothiazole is prone to oxidation. Solutions include:

-

Storing under inert atmosphere

-

Using freshly distilled solvents

Sulfonyl Chloride Reactivity

4-Methylbenzenesulfonyl chloride hydrolyzes readily. Mitigation strategies:

-

Strict anhydrous conditions

-

Slow addition via syringe pump

Chemical Reactions Analysis

Reduction of Benzothiazole Core

The benzothiazole moiety undergoes reduction under catalytic hydrogenation conditions:

-

Reagents : H₂ gas with Pd/C catalyst (5% w/w)

-

Conditions : Ethanol solvent at 50°C for 6 hours

-

Product : 6-Methoxy-1,3-benzothiazoline-2-amine derivative

-

Mechanism : Selective reduction of the thiazole ring’s C=N bond to C–N while preserving the methoxy and sulfonamide groups .

Oxidation of Sulfonamide Group

The sulfonamide group is susceptible to oxidation under strong acidic conditions:

-

Reagents : KMnO₄ in H₂SO₄ (0.1 M)

-

Conditions : 80°C for 3 hours

-

Product : Sulfonic acid derivative (4-methylbenzenesulfonic acid)

Aromatic Substitution at Benzothiazole Ring

The electron-rich benzothiazole ring participates in electrophilic substitution:

-

Reaction : Nitration

Sulfonamide Group Reactivity

The sulfonamide’s NH group undergoes alkylation:

-

Reagents : Methyl iodide (CH₃I) in DMF

-

Conditions : K₂CO₃ base, 60°C, 12 hours

-

Product : N-Methyl-4-methylbenzenesulfonamide derivative

-

Application : Enhances lipophilicity for biological studies .

Methoxy Group Demethylation

Acid-catalyzed hydrolysis removes the methoxy group:

-

Reagents : 48% HBr in acetic acid

-

Conditions : Reflux for 8 hours

-

Product : 6-Hydroxy-1,3-benzothiazol-2-yl-4-methylbenzenesulfonamide

-

Utility : Intermediate for further functionalization (e.g., glycosylation) .

Suzuki–Miyaura Coupling

The benzothiazole ring participates in palladium-mediated cross-coupling:

-

Reagents : Pd(PPh₃)₄, arylboronic acid

-

Conditions : DME/H₂O (3:1), Na₂CO₃, 80°C, 24 hours

-

Product : Biaryl-substituted benzothiazole derivatives

Complexation with Metals

The sulfonamide group acts as a ligand for transition metals:

-

Metal : Cu(II) acetate

-

Conditions : Ethanol, room temperature, 2 hours

-

Product : Cu(II) complex (1:2 metal-to-ligand ratio)

-

Application : Studied for catalytic activity in oxidation reactions.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs:

-

Major Products : SO₂, NH₃, and aromatic fragments

-

Mechanism : Cleavage of sulfonamide and benzothiazole moieties.

Comparative Reactivity Table

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The methoxy group activates the benzothiazole ring at C5 and C7 positions, directing incoming electrophiles .

-

Sulfonamide Reactivity : The NH group’s acidity (pKa ≈ 9.5) facilitates deprotonation and subsequent alkylation or acylation .

-

Steric Effects : The 4-methyl group on the benzenesulfonamide moiety reduces reactivity at the para position, favoring ortho substitutions in some cases.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula and its IUPAC name, which reflects its complex structure involving a benzothiazole moiety. The presence of the methoxy and sulfonamide groups contributes to its biological activity.

Biological Activities

1. Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. These findings suggest that modifications to the benzothiazole core can enhance anti-inflammatory efficacy .

Case Study:

In a study evaluating various benzothiazole derivatives, it was found that certain compounds significantly reduced inflammation markers in RAW264.7 macrophages. The study employed enzyme-linked immunosorbent assays (ELISA) to quantify cytokine levels, demonstrating the potential of these compounds in treating inflammatory diseases .

2. Anticancer Applications

The anticancer potential of this compound has been explored through various in vitro assays. Compounds derived from benzothiazoles have shown promising results against a range of cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

Case Study:

A recent synthesis of novel benzothiazole compounds demonstrated significant inhibition of cancer cell proliferation. The active compound exhibited apoptosis-inducing properties and disrupted cell cycle progression at micromolar concentrations. Flow cytometry and Western blot analyses confirmed these effects, indicating that modifications to the benzothiazole structure can enhance anticancer activity .

Comparative Data Table

The following table summarizes key findings from various studies on benzothiazole derivatives, including this compound:

Mechanism of Action

The mechanism of action of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Bromo Substituents : The methoxy group (electron-donating) in the target compound may enhance binding to bacterial DNA gyrase compared to the bromo analog (electron-withdrawing), as seen in BTC-j’s potent antimicrobial activity .

- Sulfonamide vs. Acetamide Linkers : Sulfonamide groups generally increase polarity and metabolic stability compared to acetamide derivatives. BTC-j’s acetamide linker showed strong activity (MIC 3.125 µg/mL vs. E. coli), suggesting the target sulfonamide may exhibit modified potency or solubility .

- Adamantyl and Morpholinyl Groups : Bulky substituents (e.g., adamantyl) may hinder membrane permeability but improve target specificity. Morpholinylsulfonyl groups enhance solubility, as seen in .

Physicochemical Properties

- Crystallinity : The adamantyl derivative () crystallizes in a triclinic system with intermolecular H-bonds and S···S interactions, suggesting the target sulfonamide may form stable crystals with distinct packing .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Benzothiazole derivatives have gained attention in medicinal chemistry due to their wide range of biological activities. The specific compound this compound combines the pharmacological potential of both benzothiazole and sulfonamide moieties, making it a candidate for various therapeutic applications.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-methoxy-1,3-benzothiazole with 4-methylbenzenesulfonyl chloride under basic conditions. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

These methods confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antibiotics .

3.2 Anticancer Activity

Research indicates that this compound possesses anticancer properties. In cellular assays, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival, enhancing its potential as an anticancer agent .

3.3 Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. The results indicate a strong ability to scavenge free radicals.

| Assay | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µg/mL |

| FRAP Value | 0.45 mmol Fe(II)/g sample |

This antioxidant property may contribute to its potential therapeutic effects in oxidative stress-related diseases .

4. Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Antimicrobial Efficacy : A study demonstrated that administration of the compound in infected mice led to a significant reduction in bacterial load compared to controls.

- Anticancer Efficacy in Xenograft Models : In xenograft models of breast cancer, treatment with this compound resulted in tumor size reduction by approximately 50% compared to untreated groups.

5. Conclusion

This compound exhibits promising biological activities, including antimicrobial, anticancer, and antioxidant effects. Its multifaceted pharmacological profile warrants further investigation through clinical trials to explore its potential therapeutic applications fully.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide?

The synthesis typically involves cyclocondensation and sulfonylation steps. For example, the benzothiazole core can be formed via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions. Subsequent sulfonylation with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) yields the target compound. Key parameters include temperature control (60–80°C for cyclocondensation) and stoichiometric ratios to minimize by-products like N-sulfonylimidates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry, such as methoxy group placement at C6 of benzothiazole and methyl substitution on the sulfonamide aryl ring.

- X-ray Crystallography : Resolves bond angles (e.g., C6–C5–C15: 120.1°) and torsion angles (e.g., S1–C8–C13–C12: −177.1°), critical for understanding conformational stability and intermolecular interactions like hydrogen bonding .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] at m/z 349.08) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfonamide conformation be resolved?

Discrepancies in torsion angles (e.g., S–N–C7–C2: −0.1° to 179.3°) may arise from polymorphism or solvent-induced packing effects. Strategies include:

- Variable-Temperature XRD : To assess thermal effects on conformation.

- DFT Calculations : Compare experimental and computed geometries to identify dominant electronic or steric influences .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) driving conformational preferences .

Q. What mechanistic insights explain the compound’s variable biological activity in enzyme inhibition assays?

Divergent activity (e.g., IC variability in kinase assays) may stem from:

- Solubility Limitations : Poor aqueous solubility (logP ~3.2) reduces bioavailability. Use co-solvents (DMSO/PEG) or prodrug strategies to enhance delivery.

- Target Flexibility : Flexible binding pockets (e.g., ATP-binding sites) may require induced-fit docking models rather than rigid structures.

- Metabolic Stability : Phase I/II metabolism (e.g., CYP450-mediated demethylation) alters pharmacophore integrity. LC-MS/MS metabolite profiling is recommended .

Q. How does the methoxy group at C6 influence electronic properties and reactivity?

The methoxy group acts as an electron donor, increasing electron density on the benzothiazole ring. This enhances:

- Nucleophilic Aromatic Substitution : Reactivity at electron-deficient positions (e.g., C4 of benzothiazole).

- Metal Coordination : Oxygen lone pairs facilitate chelation with transition metals (e.g., Cu, Zn), relevant for catalytic or inhibitory applications. UV-Vis and cyclic voltammetry can quantify these effects .

Q. What computational strategies optimize the compound’s binding affinity for a target protein?

- Molecular Dynamics (MD) Simulations : Simulate ligand–protein interactions over 100+ ns to identify stable binding poses.

- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy).

- Pharmacophore Modeling : Aligns electrostatic and hydrophobic features with active site residues (e.g., sulfonamide SO interacting with Lys or Arg) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Scaffold Modifications : Systematically vary substituents (e.g., methyl → trifluoromethyl on the sulfonamide aryl ring).

- Biological Assays : Use dose-response curves (IC/EC) in enzyme inhibition or cell viability assays.

- Data Analysis : Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural features with activity .

Q. What experimental controls are critical in assessing in vitro cytotoxicity?

- Positive Controls : Use established inhibitors (e.g., staurosporine for kinase assays).

- Solvent Controls : Account for DMSO effects (<0.1% v/v).

- Cell Line Validation : Ensure mycoplasma-free status and consistent passage numbers.

- Data Normalization : Express viability relative to untreated cells and background signal correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.